ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate
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Overview
Description
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-(1H-pyrrol-1-yl)aniline with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[4-methoxy-3-(1H-indol-1-yl)phenyl]amino}(oxo)acetate
- Ethyl {[4-methoxy-3-(1H-pyrrol-2-yl)phenyl]amino}(oxo)acetate
- Ethyl {[4-methoxy-3-(1H-pyrrol-3-yl)phenyl]amino}(oxo)acetate
Uniqueness
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its structure, synthesis, and biological effects based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of an ethyl ester and a pyrrole moiety, which may contribute to its biological activity. The molecular formula is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol. The presence of the methoxy group and the pyrrole ring are critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining the compound's structural integrity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. In vitro tests conducted on various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. For instance:
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
This compound | A549 | 20 | Moderate activity compared to standard cisplatin |
Similar derivative | MCF-7 | 5 | Higher activity than 5-Fluorouracil |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms remain under investigation.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy against various pathogens. Studies indicate that certain derivatives exhibit promising activity against multidrug-resistant strains of Staphylococcus aureus. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy |
---|---|---|
Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
Escherichia coli | >64 µg/mL | No significant activity |
These findings suggest that while the compound shows potential against specific Gram-positive bacteria, its effectiveness against Gram-negative bacteria is limited.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study involving this compound assessed its effects on A549 cells over a 24-hour exposure period. Results indicated a dose-dependent decrease in cell viability, with an IC50 value comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as an adjunct therapy in lung cancer treatment.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study utilized a series of dilutions to determine MIC values for various strains. The results indicated that while the compound was ineffective against Gram-negative bacteria, it displayed notable activity against MRSA, highlighting its potential role in treating antibiotic-resistant infections.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-3-pyrrol-1-ylanilino)-2-oxoacetate |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-15(19)14(18)16-11-6-7-13(20-2)12(10-11)17-8-4-5-9-17/h4-10H,3H2,1-2H3,(H,16,18) |
InChI Key |
KKZRKKWAGBNSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.